molecular formula C32H43Cl2N5O3 B2846375 SNT-207858 (free base) CAS No. 1104662-66-9

SNT-207858 (free base)

Cat. No. B2846375
CAS RN: 1104662-66-9
M. Wt: 616.63
InChI Key: GNSVFEJLUPMLCZ-IXCJQBJRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SNT-207858 free base is a selective, blood-brain barrier penetrating, potent, and orally active melanocortin-4 (MC-4) receptor antagonist . It has an IC50 of 22 nM (binding) and 11 nM (function) on the MC-4 receptor .


Molecular Structure Analysis

The molecular formula of SNT-207858 free base is C32H43Cl2N5O3 . It has a molecular weight of 616.62 . The exact structure can be found in the references provided .


Physical And Chemical Properties Analysis

SNT-207858 free base is a solid, white to off-white compound . It has a solubility of 100 mg/mL in DMSO . The compound should be stored as a powder at -20°C for 3 years or at 4°C for 2 years .

Mechanism of Action

SNT-207858 free base acts as a melanocortin-4 (MC-4) receptor antagonist . It binds to the MC-4 receptor with an affinity of 22 nM and shows a 170-fold selectivity vs. MC-3 and a 40-fold selectivity vs. MC-5 .

Safety and Hazards

SNT-207858 free base is for research use only and is not for human or veterinary use . In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . The compound is not classified as a hazardous substance or mixture .

properties

IUPAC Name

N-[(2R)-3-(2,4-dichlorophenyl)-1-oxo-1-[4-[3-[(2R)-2-pyrrolidin-1-ylbutoxy]pyridin-2-yl]piperidin-1-yl]propan-2-yl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H43Cl2N5O3/c1-2-26(37-14-3-4-15-37)22-42-29-8-7-13-35-30(29)23-11-18-38(19-12-23)31(40)28(36-32(41)39-16-5-6-17-39)20-24-9-10-25(33)21-27(24)34/h7-10,13,21,23,26,28H,2-6,11-12,14-20,22H2,1H3,(H,36,41)/t26-,28-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNSVFEJLUPMLCZ-IXCJQBJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC1=C(N=CC=C1)C2CCN(CC2)C(=O)C(CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](COC1=C(N=CC=C1)C2CCN(CC2)C(=O)[C@@H](CC3=C(C=C(C=C3)Cl)Cl)NC(=O)N4CCCC4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H43Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

616.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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